molecular formula C10H15N5 B15048336 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15048336
M. Wt: 205.26 g/mol
InChI Key: VEDCYTYNFVXAOA-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method involves the use of hydrazine derivatives with β-diketones, followed by methylation . The reaction conditions often require the use of solvents like THF (tetrahydrofuran) and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various amine derivatives[5][5].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 1 and 4 positions of the pyrazole ring enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

VEDCYTYNFVXAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=NN(C=C2)C)C

Origin of Product

United States

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